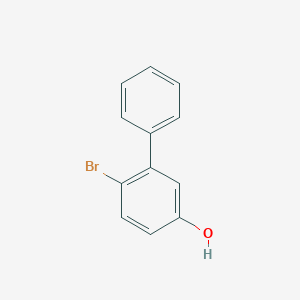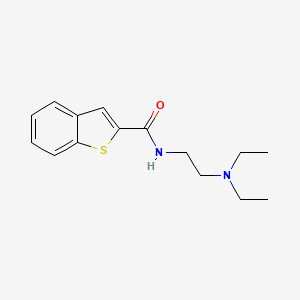
4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroheptachlor is an organochlorine compound with the molecular formula C₁₀H₇Cl₇. It is a derivative of heptachlor, which is known for its use as an insecticide. Dihydroheptachlor is characterized by its high chlorine content and its stability in the environment. This compound is typically found as a white to tan solid and has a camphorous odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroheptachlor can be synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene and cyclopentadiene. The resulting adduct is then chlorinated, followed by treatment with hydrogen chloride in nitromethane in the presence of aluminum trichloride or iodine monochloride .
Industrial Production Methods
The industrial production of dihydroheptachlor follows similar synthetic routes as described above. The process involves large-scale Diels-Alder reactions and subsequent chlorination steps, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dihydroheptachlor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptachlor epoxide.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: Chlorine atoms in dihydroheptachlor can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Heptachlor epoxide.
Reduction: Hexachlorocyclopentadiene and cyclopentadiene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dihydroheptachlor has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organochlorine compounds in various chemical reactions.
Biology: Research on its effects on biological systems helps understand the impact of organochlorine pesticides on the environment and living organisms.
Medicine: Studies on its toxicity and metabolism contribute to the development of safer pesticides and therapeutic agents.
Industry: It is used in the synthesis of other organochlorine compounds and as an intermediate in the production of insecticides.
Mechanism of Action
Dihydroheptachlor exerts its effects primarily through interaction with the nervous system of insects. It disrupts the normal function of ion channels, leading to uncontrolled nerve impulses and eventual paralysis of the insect. The compound targets the gamma-aminobutyric acid (GABA) receptor, inhibiting its function and causing neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
Heptachlor: A closely related compound with similar insecticidal properties but higher toxicity.
Chlordane: Another organochlorine insecticide with a broader spectrum of activity.
Dieldrin: Known for its persistence in the environment and high toxicity.
Uniqueness
Dihydroheptachlor is unique due to its specific structure and the presence of seven chlorine atoms, which contribute to its stability and persistence in the environment. Compared to heptachlor, it is less toxic but still effective as an insecticide.
Properties
CAS No. |
2589-15-3 |
|---|---|
Molecular Formula |
C10H7Cl7 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1,3,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h3-5H,1-2H2 |
InChI Key |
DRKYTUDHOKREMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-{2-[(Cyanomethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12815450.png)
![5-(Trimethylsilyl)bicyclo[4.2.0]octa-1,3,5-triene-2-carbaldehyde](/img/structure/B12815454.png)


![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-amine](/img/structure/B12815466.png)





![4-Hydroxy-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12815514.png)

